molecular formula C12H14Cl2FNO4S B11938375 ent-Florfenicol-(Methyl-D3)

ent-Florfenicol-(Methyl-D3)

Cat. No.: B11938375
M. Wt: 361.2 g/mol
InChI Key: AYIRNRDRBQJXIF-JLPIQOAMSA-N
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful technique with wide-ranging applications in pharmaceutical sciences. musechem.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can trace its path and transformation within a biological system without altering its fundamental chemical properties. This method is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing crucial insights into a drug's behavior in the body. musechem.comnih.gov

The use of deuterated compounds, in particular, offers several advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow down the rate of metabolic processes that involve breaking this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). researchgate.net By reducing the rate of metabolism, deuteration can lead to a longer biological half-life, prolonged drug action, and potentially a reduced dosing frequency. researchgate.netnih.gov Furthermore, stable isotope-labeled compounds are invaluable as internal standards in quantitative analysis using mass spectrometry, ensuring accuracy and reproducibility in measuring drug and metabolite concentrations in biological fluids. nih.govnih.gov

Overview of ent-Florfenicol-(Methyl-D3) within the Florfenicol (B1672845) Class

Florfenicol is a broad-spectrum antibiotic used in veterinary medicine. medchemexpress.comlgcstandards.com It is a synthetic analog of thiamphenicol (B1682257) and functions by inhibiting protein synthesis in bacteria. medchemexpress.eu The florfenicol class of antimicrobials is characterized by its activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net

ent-Florfenicol-(Methyl-D3) is the enantiomer of Florfenicol, where the methyl group on the sulfonyl moiety is labeled with three deuterium atoms. pharmaffiliates.com An enantiomer is one of two stereoisomers that are mirror images of each other that are non-superimposable. The "ent" prefix denotes it as the enantiomer of the naturally occurring or more active form. The "(Methyl-D3)" indicates the specific location of the deuterium labeling. This deuterated analog serves as a valuable tool in research, particularly in pharmacokinetic and metabolic studies of florfenicol. medchemexpress.cominvivochem.com Its primary application is as an internal standard for the quantification of florfenicol and its metabolites in various biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.gov The distinct mass of the deuterated compound allows for its clear differentiation from the unlabeled drug, ensuring precise and reliable measurements. nih.gov

Chemical and Physical Properties of ent-Florfenicol-(Methyl-D3)

PropertyValue
Chemical Name 2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]acetamide
CAS Number 1217619-10-7
Molecular Formula C₁₂H₁₁D₃Cl₂FNO₄S
Molecular Weight 361.23 g/mol
Appearance White to Off-White Solid
Storage 2-8°C Refrigerator

Data sourced from multiple chemical suppliers. pharmaffiliates.comsimsonpharma.com

Research Applications of ent-Florfenicol-(Methyl-D3)

The primary utility of ent-Florfenicol-(Methyl-D3) lies in its application as an internal standard in analytical chemistry. Due to its structural similarity and identical chromatographic behavior to florfenicol, but with a different mass-to-charge ratio, it is an ideal candidate for use in isotope dilution mass spectrometry. This technique is widely employed for the accurate quantification of florfenicol residues in various samples.

Several studies have demonstrated the use of deuterated internal standards, such as deuterated chloramphenicol-d5, for the simultaneous determination of florfenicol and other antibiotics in food products like eggs and chicken muscle. nih.govnih.gov These methods, often utilizing liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), rely on the internal standard to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results. nih.govnih.gov The development of such robust analytical methods is crucial for monitoring antibiotic residues in the food chain. hpc-standards.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14Cl2FNO4S

Molecular Weight

361.2 g/mol

IUPAC Name

2,2-dichloro-N-[(1S,2R)-3-fluoro-1-hydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i1D3

InChI Key

AYIRNRDRBQJXIF-JLPIQOAMSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)NC(=O)C(Cl)Cl)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Origin of Product

United States

Synthetic Methodologies for Ent Florfenicol Methyl D3 and Its Precursors

Stereoselective Synthesis Approaches for Florfenicol (B1672845) and Derivatives

The creation of the specific stereoisomers of Florfenicol and its derivatives is a critical aspect of its synthesis, as the biological activity is highly dependent on the three-dimensional arrangement of the atoms. Researchers have developed various methods to achieve high stereoselectivity, including enzymatic pathways, chiral catalysts, and integrated chemo-enzymatic strategies.

Enzymatic and Biocatalytic Pathways

Enzymatic and biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for producing chiral intermediates of Florfenicol. These processes utilize enzymes to catalyze stereoselective reactions, leading to high yields and enantiomeric purity.

One notable approach involves a one-pot asymmetric synthesis using engineered transketolase (TK) and transaminase (TA) to produce (1R,2R)-p-methylsulfonyl phenylserinol, a key chiral intermediate for Florfenicol. Through enzyme engineering, the enantioselectivity of TK and the substrate selectivity of TA were successfully inverted to achieve the desired stereochemistry. This method resulted in a high yield (76%) and excellent stereoselectivity (96% diastereomeric excess and >99% enantiomeric excess).

Another biocatalytic strategy employs a hydrolase, EstDL136, which has been optimized for the cleavage of Florfenicol. While this research focuses on inactivation, the principles of enzymatic activity on the Florfenicol structure are relevant to synthetic design. The hydrolase was shown to be effective in various media, demonstrating the robustness of enzymatic systems.

Key Research Findings in Enzymatic and Biocatalytic Synthesis:

Enzyme SystemChiral Intermediate/ProductYieldStereoselectivityReference
Engineered Transketolase (TK) and Transaminase (TA)(1R,2R)-p-methylsulfonyl phenylserinol76%96% de, >99% ee
Optimized Hydrolase (EstDL136)Florfenicol cleavage--

Chiral Catalyst-Mediated Synthesis

Chiral catalysts are instrumental in asymmetric synthesis, guiding reactions to favor the formation of one enantiomer over the other. The synthesis of Florfenicol has benefited from the development of such catalysts, which can avoid the need for chiral resolution of racemic mixtures.

A unified and highly stereoselective approach for the asymmetric synthesis of several amphenicol antibiotics, including Florfenicol, utilizes a catalytic syn-selective Henry reaction. This method employs a copper(II)-biphenyl amino alcohol ligand complex to construct the syn-2-amino-1,3-diol moiety, a common structural feature in this class of antibiotics. This strategy is noted for its excellent stereocontrol.

Another example involves the use of a chiral catalyst, trans-RuCl2[(R)-xylbinap][(S)-DPEN], for the asymmetric hydrogenation reduction of a ketone intermediate to produce a chiral alcohol precursor to Florfenicol. This method builds the chiral center through an asymmetric reduction, thereby avoiding a resolution step. However, the practical application of this catalyst in industrial settings can be limited by its preparation difficulty, storage instability, and potential for inactivation.

Chemo-Enzymatic Strategies

Chemo-enzymatic approaches combine the advantages of both chemical and enzymatic synthesis to create efficient and stereoselective routes to Florfenicol and its precursors. These strategies often use an enzymatic step to create a key chiral building block, which is then elaborated through conventional chemical reactions.

A notable chemo-enzymatic synthesis of Florfenicol starts with the asymmetric cyanation of 4-methylsulfanyl-benzaldehyde, catalyzed by (R)-hydroxynitrile lyase. This enzymatic step produces an enantiomerically pure cyanohydrin, which serves as a chiral precursor. The synthesis then proceeds through chemical transformations to yield Florfenicol. This integrated approach allows for high chemical yield and optical purity.

Deuteration Techniques in Florfenicol Synthesis

The introduction of deuterium (B1214612) into the Florfenicol structure, specifically on the methyl group to create ent-Florfenicol-(Methyl-D3), requires specialized synthetic methods. Deuteration can be a valuable tool in pharmaceutical research to study drug metabolism and pharmacokinetics.

Deuterium Incorporation Strategies

One common strategy is reductive amination using a deuterated reducing agent or a deuterated carbonyl compound. For instance, methods for the reductive methylation of amino groups in various antibiotics have been described using deuterated formaldehyde (DCDO) or sodium borodeuteride (NaBD4).

Isotopic Labeling at Specific Molecular Positions

Achieving isotopic labeling at a specific position, such as the methyl group of the methylsulfonyl moiety in Florfenicol, requires a synthetic route that allows for the introduction of the deuterated methyl group at a suitable stage. This could involve the synthesis of a deuterated precursor, such as 4-(methyl-d3-sulfonyl)benzaldehyde, which would then be carried through the established synthetic pathways for Florfenicol.

The synthesis of ent-Florfenicol Amine-d3, an intermediate, has been reported, indicating the feasibility of introducing deuterium into the Florfenicol backbone. This labeled intermediate can then be acylated to produce the final ent-Florfenicol-(Methyl-D3) product.

Green Chemistry Principles in Florfenicol Synthesis

The industrial production of florfenicol has traditionally involved methods that can generate significant chemical waste and utilize hazardous materials. For instance, some established processes produce a pair of diastereomers, only one of which can be directly converted into florfenicol, leading to poor atom economy sjtu.edu.cn. Other methods result in substantial wastewater from the use of metallic salts like copper sulfate sjtu.edu.cnpatsnap.com. In response, research has focused on developing greener, more sustainable synthetic routes that align with the core tenets of green chemistry, such as waste reduction, use of safer chemicals, and energy efficiency nih.govjddhs.com.

Development of Environmentally Benign Synthetic Routes

A key focus in greening the synthesis of florfenicol has been the replacement of conventional chemical steps with highly selective and environmentally friendly biocatalysis.

Chemo-enzymatic Approaches: Researchers have developed novel chemo-enzymatic methods that are both efficient and environmentally sound. One notable approach involves the use of a ketoreductase (KRED-02) in a key step of dynamic reductive kinetic resolution (DYRKR) researchgate.net. This biocatalytic method allows for the creation of two essential contiguous stereocenters of a (2S,3R)-cis-1,2-amino alcohol intermediate with exceptional purity (>99% ee and 99% dr) in a single step researchgate.net. This enzymatic process is highlighted for its high enantioselectivity and productivity, representing a significant green alternative to traditional chemical resolutions researchgate.net.

Another innovative strategy employs engineered transketolase (TK) and transaminase (TA) enzymes in a one-pot synthesis to produce a key chiral aminodiol intermediate of florfenicol sjtu.edu.cn. By engineering the enzymes through semi-rational mutation strategies, researchers successfully inverted their selectivity to produce the desired (1R,2R)-p-methylsulfonyl phenylserinol with high yield (76%) and stereoselectivity (96% de and >99% ee) sjtu.edu.cn. This enzymatic route simplifies the production process, avoiding the need for esterification and reduction steps that are required in other methods sjtu.edu.cn.

Alternative Reagents and Pathways: Green synthetic routes also focus on replacing hazardous reagents. For example, a patented method avoids the use of the Ishikawa reagent for fluorination, which produces N,N-diethyl-1,1,2,3,3-hexafluoropropylamine and its byproducts—compounds that are considered hazardous waste with little to no value google.com. Instead, this process utilizes a greener chlorinating agent and alkali metal fluorides for halogen replacement, where the byproduct is a simple chloride salt google.com. This approach not only improves the yield of the fluorination reaction but also aligns with the industrial concept of green production by eliminating hazardous waste streams google.com. Another patented method improves atom economy and avoids wastewater pollution by using a chiral amine to form an aziridine three-membered ring, allowing for the purification of the desired single R-configuration intermediate through physical separation google.com.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Florfenicol Intermediates
FeatureTraditional Synthetic MethodGreen Synthetic Method
Key ReagentsCopper sulfate, Ishikawa reagentEngineered enzymes (KRED, TK, TA), Triethylamine trihydrofluoride
Stereoselectivity ControlChemical resolution, produces diastereomersEnzymatic kinetic resolution, direct asymmetric synthesis
Byproducts/WasteHazardous waste (e.g., from Ishikawa reagent), metal salt wastewaterReduced waste, simpler inorganic salts, biodegradable components
Atom EconomyLow, due to separation of unwanted isomersHigh, due to selective synthesis of the desired isomer

Utilization of Solid Catalysts and Reduced Waste Processes

The use of heterogeneous solid catalysts is a cornerstone of green chemistry, as they can often be easily separated from the reaction mixture and recycled, minimizing waste and improving process efficiency wisdomlib.org.

Another area of research involves the use of Cu-based multi-metal layered double hydroxides (CuNiFeLa-LDHs) as a highly efficient Fenton-like catalyst nih.govacs.org. While this research focuses on the degradation of florfenicol in wastewater rather than its synthesis, it demonstrates the potential of solid catalysts in managing the lifecycle of the antibiotic. The catalyst shows high activity and stability and can be regenerated, highlighting a sustainable approach to waste treatment in pharmaceutical production nih.govacs.org.

Table 2: Solid Catalysts in Florfenicol-Related Processes
Catalyst TypeApplicationKey AdvantagesReference
Hydrotalcite and HydroxyapatiteFlorfenicol SynthesisRecyclable, inexpensive, thermally stable, enhances reaction efficiency. wisdomlib.org
Cu-hydrotalciteFlorfenicol SynthesisEnhances reaction efficiency, easily separable, eco-friendly. wisdomlib.org
Cu-based layered double hydroxides (LDHs)Florfenicol Degradation (Wastewater Treatment)High catalytic activity, stable, regenerable, wide pH adaptability. nih.govacs.org
Palladium on Carbon (Pd/C)Deprotection step in Florfenicol SynthesisEfficient for hydrogenation, standard heterogeneous catalyst. google.com

Analytical Methodologies for Quantitative and Qualitative Determination

Chromatographic Techniques for ent-Florfenicol-(Methyl-D3) and Metabolites

Chromatography, coupled with mass spectrometry or other advanced detectors, represents the gold standard for the selective and sensitive analysis of florfenicol (B1672845) and its related compounds. The use of an isotopically labeled internal standard like ent-Florfenicol-(Methyl-D3) is fundamental to achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the determination of florfenicol and its metabolites due to its exceptional sensitivity and specificity. frontiersin.orgnih.gov Methods are commonly developed for the simultaneous quantification of the parent drug, florfenicol, and its primary metabolite, florfenicol amine. nih.govfrontiersin.org In many regulatory methods, florfenicol and all its metabolites are converted to florfenicol amine through acid hydrolysis prior to analysis, with this single compound serving as the marker residue. researchgate.netnih.gov

A typical LC-MS/MS method involves a protein precipitation step for sample extraction, often using acetonitrile, followed by chromatographic separation on a reversed-phase column, such as a C18 column. nih.gov The analysis is frequently performed using an ultra-high-performance liquid chromatography (UHPLC) system to achieve rapid separation, with run times as short as 3.5 minutes. nih.gov Florfenicol-d3 (B3026104) is consistently employed as the internal standard to ensure reliable quantification. nih.gov

Detection is achieved using a tandem mass spectrometer, often operating in multiple reaction monitoring (MRM) mode, which provides high selectivity. frontiersin.org For florfenicol amine, electrospray ionization (ESI) in positive mode is common, while the parent florfenicol is typically analyzed in negative ESI mode. nih.govfrontiersin.org Validation studies for these methods demonstrate excellent performance, with high linearity (R² > 0.99), accuracy (bias within ±15%), and precision (CV% < 15%). nih.govnih.govunesp.br The limits of quantification (LOQ) are often in the low µg/kg range, making these methods suitable for residue analysis in various animal tissues. nih.gov

Table 1: LC-MS/MS Parameters for the Analysis of Florfenicol and Related Compounds

Parameter Florfenicol (FF) Florfenicol Amine (FFA) Florfenicol-d3 (Internal Standard) Source
Ionization Mode ESI Negative ESI Positive ESI Negative nih.govfrontiersin.org
Capillary Voltage -2.80 kV +3.25 kV -2.80 kV nih.gov
MRM Transitions Analyte Specific Analyte Specific Analyte Specific nih.gov
Chromatographic Column BEH C18 Reversed-Phase BEH C18 Reversed-Phase BEH C18 Reversed-Phase nih.gov
Mobile Phase Acetonitrile/Water with additives (e.g., formic acid) Acetonitrile/Water with additives (e.g., formic acid) Acetonitrile/Water with additives (e.g., formic acid) mdpi.com
Run Time ~3.5 minutes ~3.5 minutes ~3.5 minutes nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the determination of florfenicol residues. researchgate.net While less common than LC-MS/MS for this application, GC-MS provides high chromatographic resolution and definitive mass spectral identification. For GC-MS analysis, a derivatization step is typically required to increase the volatility and thermal stability of florfenicol and its metabolites.

Sample preparation often involves solvent extraction with ethyl acetate, followed by a clean-up procedure such as solid-phase extraction (SPE) to remove interfering matrix components like lipids. researchgate.net The use of an appropriate internal standard, such as thiamphenicol (B1682257) or an isotopically labeled version of florfenicol, is crucial for accurate quantification. researchgate.net Although specific applications detailing ent-Florfenicol-(Methyl-D3) in GC-MS are not as prevalent in the literature, its use follows the same principle of isotopic dilution for correcting analytical variability. researchgate.net

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or diode array detectors (DAD) offers a robust and cost-effective alternative to mass spectrometry for the quantification of florfenicol. researchgate.netnih.gov These methods are widely used for analyzing florfenicol in matrices like animal feed and tissues. nih.gov

The analytical approach often involves extracting the analytes from the sample matrix using a mixture of solvents like methanol and ethyl acetate. researchgate.netnih.gov A subsequent clean-up step, such as dispersive solid-phase extraction (d-SPE), is employed to minimize matrix interference. nih.gov Separation is achieved on a reversed-phase column with a mobile phase typically consisting of an aqueous buffer and an organic solvent like acetonitrile.

Method validation demonstrates good performance, with recoveries often ranging from 81.7% to 97.5%. nih.gov The limits of detection (LOD) and quantification (LOQ) are typically in the mg/kg range, which is suitable for applications where very high sensitivity is not required. researchgate.netnih.gov

Table 2: Performance Characteristics of HPLC Methods for Florfenicol Determination

Parameter Value Source
Detector UV or Diode Array (DAD) nih.gov
Extraction Solvent Extraction (Methanol/Ethyl Acetate) nih.gov
Clean-up Dispersive Solid-Phase Extraction (d-SPE) nih.gov
Recovery 81.7% - 97.5% nih.gov
Repeatability (CV%) < 6.5% nih.gov
Within-Lab Reproducibility (CV%) < 6.0% nih.gov
Limit of Quantification (LOQ) 3.8 - 5.6 mg/kg researchgate.netnih.gov

Spectroscopic and Immunochemical Methods

Beyond chromatography, other analytical techniques play a role in the characterization and screening of florfenicol and its related compounds.

Advanced spectroscopic techniques are essential for the structural elucidation and confirmation of florfenicol, its metabolites, and its isotopically labeled standards. Techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are used to characterize synthesized reference standards, ensuring their identity and purity for analytical reliability. nih.govunesp.br

Furthermore, spectrofluorimetric methods have been developed for the analysis of florfenicol. These methods, including first and second derivative synchronous spectrofluorimetry, allow for the quantification of the drug even in the presence of its degradation products by leveraging differences in their fluorescence spectra. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for the rapid screening of florfenicol residues in a large number of samples. r-biopharm.com These assays are typically based on a competitive format, where free florfenicol in the sample competes with a florfenicol-enzyme conjugate for a limited number of specific antibody binding sites coated on a microtiter plate. r-biopharm.comeuroproxima.com

The development of a sensitive ELISA requires the production of specific polyclonal or monoclonal antibodies. This is achieved by immunizing animals with a conjugate of a florfenicol hapten (like florfenicol amine) and a carrier protein such as bovine serum albumin. researchgate.net The resulting color intensity is inversely proportional to the concentration of florfenicol in the sample. r-biopharm.com Commercial ELISA kits are available for both the parent florfenicol and its main metabolite, florfenicol amine, allowing for comprehensive screening. europroxima.comr-biopharm.com These kits offer good sensitivity, with detection limits often in the sub-ppb (ng/mL) range. ringbio.com

Table 3: Comparison of Commercial ELISA Kits for Florfenicol and Florfenicol Amine

Feature Florfenicol ELISA Florfenicol Amine ELISA Source
Target Analyte Florfenicol (Parent Drug) Florfenicol Amine (Metabolite) europroxima.comr-biopharm.com
Assay Format Competitive Enzyme Immunoassay Competitive Enzyme Immunoassay r-biopharm.comr-biopharm.com
Principle Competition between free florfenicol and an enzyme-labeled florfenicol conjugate for antibody binding sites. Competition between free florfenicol amine and an enzyme-labeled florfenicol amine conjugate for antibody binding sites. r-biopharm.comr-biopharm.com
Incubation Time ~30 minutes ~60 minutes europroxima.comr-biopharm.com
Detection Colorimetric (450 nm) Colorimetric (450 nm) r-biopharm.comr-biopharm.com
Sensitivity 0.025 ppb (ng/mL) Not specified in snippets ringbio.com
Application Screening of residues in chicken, pork, fish, shrimp, egg, milk. Screening of residues in fish, kidney, liver, milk, egg. europroxima.comringbio.com

Method Validation and Performance Characteristics

Method validation ensures that an analytical procedure is suitable for its intended purpose. For methods quantifying florfenicol using ent-Florfenicol-(Methyl-D3), validation encompasses several key performance characteristics to guarantee reliable and reproducible results.

Linearity is a critical parameter demonstrating that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. In quantitative analysis, a calibration curve is constructed by analyzing a series of standards containing known concentrations of florfenicol fortified with a constant concentration of the internal standard, ent-Florfenicol-(Methyl-D3). The response is typically measured as the peak area ratio of the analyte to the internal standard.

Validation studies consistently demonstrate excellent linearity for methods using this deuterated standard. For instance, in the analysis of bull serum and seminal plasma, calibration curves showed good linearity with coefficients of determination (R²) consistently greater than 0.99. This high R² value indicates a strong linear relationship between the concentration and the instrument response across the tested range. The use of matrix-matched calibration standards is a common practice to account for any potential influence from the sample matrix.

Table 1: Example Calibration Range for Florfenicol Analysis

Parameter Value
Analyte Florfenicol
Internal Standard ent-Florfenicol-(Methyl-D3)
Typical Calibration Range 1.0 - 100 ng/mL

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration at which the analyte can be measured with acceptable precision and accuracy. These limits are crucial for determining the suitability of a method for trace-level analysis, such as monitoring for drug residues.

Table 2: Representative LOD and LOQ Values

Matrix Analyte LOQ
Honey Florfenicol 4.50 ng/g
Bovine Milk Florfenicol 0.5 µg/kg

Note: Values can vary based on the specific instrumentation, matrix, and extraction procedure.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the measured value to the true value.

Intra-laboratory precision (repeatability) measures the variability within the same laboratory, over a short period, with the same operator and equipment.

Inter-laboratory precision (reproducibility) measures the variability between different laboratories.

Validation studies for florfenicol quantification using its deuterated internal standard report excellent precision and accuracy. In an analysis of bull serum and seminal plasma, the coefficient of variation (CV%) was consistently below 15% at all quality control levels, and the calculated bias was always within ±15%, demonstrating high accuracy. Similarly, a method for analyzing honey reported relative standard deviations (RSDs) for all analytes as ≤12%, with average quantitation (accuracy) ranging from 92 to 105%. These results highlight the robustness and reliability of the analytical approach.

Table 3: Summary of Precision and Accuracy Data

Parameter Matrix Acceptance Criteria Reported Value
Accuracy (Bias) Serum & Seminal Plasma ±15% Within ±15%
Precision (CV%) Serum & Seminal Plasma < 15% Below 15%
Accuracy (Recovery) Honey Not specified 92 to 105%

Matrix effects are a significant challenge in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard like ent-Florfenicol-(Methyl-D3) is the most effective strategy to compensate for these matrix effects. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. This approach was successfully used to account for matrix effects during the analysis of florfenicol in milk and honey.

Application of Deuterated Standards in Analytical Quantification

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry due to their ability to mimic the behavior of the analyte throughout the analytical process.

ent-Florfenicol-(Methyl-D3) serves as an ideal internal standard for florfenicol quantification, significantly enhancing the precision, accuracy, and robustness of analytical methods. Its utility stems from being chemically identical to florfenicol but having a different mass due to the deuterium (B1214612) atoms.

This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during:

Sample Extraction and Cleanup: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, correcting for recovery inconsistencies.

Chromatographic Separation: Both compounds have virtually identical retention times, ensuring they experience the same matrix effects at the point of elution into the mass spectrometer.

Ionization: Both compounds are subject to the same degree of ion suppression or enhancement in the mass spectrometer's source.

By normalizing the analyte's response to that of the deuterated internal standard, variations from sample to sample are minimized, leading to a marked improvement in the precision and accuracy of the final quantitative result.

Isotope Dilution Mass Spectrometry Approaches

Isotope dilution mass spectrometry (IDMS) stands as a premier analytical technique for the precise quantification of chemical compounds. This methodology is particularly valuable in complex matrices where matrix effects can significantly impede analytical accuracy. The core principle of IDMS involves the use of an isotopically labeled version of the analyte as an internal standard. In the context of florfenicol analysis, ent-Florfenicol-(Methyl-D3), a deuterated isotopologue of florfenicol, serves this critical role, ensuring high accuracy and precision in analytical results nih.govtexilajournal.com.

The application of ent-Florfenicol-(Methyl-D3) in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly enhances the reliability of quantitative data. By introducing a known quantity of ent-Florfenicol-(Methyl-D3) into the sample at an early stage of the analytical workflow, any variations or losses occurring during sample preparation, extraction, and chromatographic separation are mirrored by the internal standard. Since the isotopically labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source texilajournal.com. This co-behavior allows for accurate correction of matrix-induced signal suppression or enhancement, which are common challenges in complex biological and environmental samples texilajournal.com.

Research has demonstrated the successful application of ent-Florfenicol-(Methyl-D3) as an internal standard in the simultaneous quantification of florfenicol and its primary metabolite, florfenicol amine, in various biological matrices, including bull serum and seminal plasma nih.gov. In such methods, the analytes are typically extracted from the matrix via protein precipitation, followed by separation using ultra-high-performance liquid chromatography (UHPLC) and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode nih.gov. The MRM mode allows for highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

The robustness of methods employing ent-Florfenicol-(Methyl-D3) is confirmed through rigorous validation procedures that assess linearity, accuracy, precision, recovery, and matrix effects nih.gov. For instance, a validated UHPLC-MS/MS method for florfenicol and florfenicol amine in bull serum and seminal plasma demonstrated excellent linearity, with correlation coefficients (R²) consistently greater than 0.99 nih.gov. The accuracy and precision of this method were also noteworthy, with bias consistently within ±15% and the coefficient of variation (CV%) below 15% across all tested quality control levels nih.gov.

The mass spectrometric parameters for ent-Florfenicol-(Methyl-D3) are carefully optimized to achieve maximum sensitivity and specificity. The selection of specific ion transitions is crucial for distinguishing the analyte from background noise and potential interferences.

Table 1: Optimized Mass Spectrometry Parameters for ent-Florfenicol-(Methyl-D3)

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-2.80 kV
Source Temperature150°C
Desolvation Temperature600°C
Cone Gas Flow50 L/h
Desolvation Gas Flow900 L/h
Collision GasArgon

This data is illustrative of typical parameters and may be adjusted based on the specific instrumentation and matrix being analyzed. nih.gov

The validation of analytical methods using ent-Florfenicol-(Methyl-D3) often involves spiking blank matrices at various concentration levels to determine key performance characteristics such as the limit of detection (LOD) and limit of quantification (LOQ).

Table 2: Performance Characteristics of an Isotope Dilution LC-MS/MS Method

MatrixAnalyteFortification Levels (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
Salmon MuscleFlorfenicol Amine50, 100, 20089 - 106≤ 90.130.29
Tilapia MuscleFlorfenicol Amine50, 100, 20089 - 106≤ 91.644.13

This table presents validation data for the determination of florfenicol amine using florfenicol amine-D3 as an internal standard, showcasing the performance of isotope dilution methods in complex matrices. nih.gov

Metabolic Profiling and Biotransformation Pathways of Florfenicol Analogues

Investigation of In Vivo Metabolic Fate Using Deuterated Tracers

The in vivo metabolic fate of xenobiotics is a critical area of study in pharmacology and toxicology. Deuterated tracers, like ent-Florfenicol-(Methyl-D3), are instrumental in these investigations. invivochem.com The substitution of hydrogen with its heavy isotope, deuterium (B1214612), at specific molecular positions creates a stable, non-radioactive label. escholarship.org This isotopic labeling allows for the precise tracking and quantification of the drug and its metabolites within a biological system. smolecule.com The key advantage of using deuterated compounds lies in their ability to be distinguished from their endogenous, non-deuterated counterparts by mass spectrometry, without significantly altering their chemical properties or biological behavior. invivochem.comportico.org This technique enhances the accuracy of pharmacokinetic and metabolic studies, providing clearer insights into absorption, distribution, metabolism, and excretion pathways. nih.govmednexus.org

Elucidation of Major and Minor Metabolic Products

The biotransformation of florfenicol (B1672845) results in several metabolic products. The primary and most abundant metabolite identified across numerous species is florfenicol amine (FFA), which is formed through the hydrolysis of the amide bond. researchgate.netresearchgate.netnih.gov In addition to this major product, several minor metabolites have been characterized, including florfenicol oxamic acid, monochloroflorfenicol, and florfenicol alcohol. researchgate.netresearchgate.netfda.gov

The use of deuterated tracers like ent-Florfenicol-(Methyl-D3) is crucial for the definitive identification and quantification of these metabolites. The unique mass signature of the deuterium label allows researchers to trace the metabolic conversion of the parent drug into its various products, helping to confirm their structural identity and measure their concentration in complex biological matrices like plasma, urine, and tissues. frontiersin.org

Table 1: Major and Minor Metabolites of Florfenicol

Metabolite Name Precursor Metabolic Reaction Classification
Florfenicol Amine (FFA) Florfenicol Hydrolysis Major
Florfenicol Oxamic Acid Florfenicol Oxidation Minor
Monochloroflorfenicol Florfenicol Dechlorination Minor

Identification of Species-Specific Metabolic Variations

The metabolism of florfenicol exhibits significant variation among different animal species. taylorandfrancis.com These differences are largely attributed to the diversity in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. redalyc.org For instance, studies have indicated that rabbits show a higher level of florfenicol metabolism compared to sheep, evidenced by higher plasma concentrations of florfenicol amine in rabbits. redalyc.org Similarly, the specific CYP450 isoforms responsible for metabolism differ; CYP1A is primary in rats, while CYP3A appears to be more crucial in rabbits, chickens, and goats. taylorandfrancis.comnih.gov

Deuterated tracers are exceptionally useful for delineating these species-specific pathways. By administering ent-Florfenicol-(Methyl-D3) to different species, researchers can directly compare the rates of formation and the profiles of metabolites, providing a precise quantitative comparison of metabolic variations. portico.org

Table 2: Species-Specific Differences in Florfenicol Metabolism

Species Key Metabolic Enzymes Observed Metabolic Characteristics Reference
Rats CYP1A, CYP1A2, CYP2C11, CYP3A1 CYP1A2 plays a predominant role. taylorandfrancis.comfrontiersin.orgtandfonline.com
Rabbits CYP3A Higher level of metabolism compared to sheep. taylorandfrancis.comredalyc.org
Chickens CYP3A CYP3A is crucial for pharmacokinetics. taylorandfrancis.com
Goats CYP3A CYP3A is a key enzyme subfamily in metabolism. nih.gov

Enzymatic Biotransformation Mechanisms

The biotransformation of florfenicol is predominantly an enzymatic process, designed to convert the lipophilic drug into more water-soluble compounds that can be easily excreted. This involves Phase I (functionalization) and Phase II (conjugation) reactions.

Role of Cytochrome P450 Enzymes in Metabolism

Cytochrome P450 enzymes are central to the Phase I metabolism of florfenicol. redalyc.org Various isoforms of CYP enzymes, located primarily in the liver, catalyze the oxidative transformation of the drug. frontiersin.org Studies in rats have implicated CYP1A2, CYP2C11, and CYP3A1 in florfenicol metabolism, with CYP1A2 being particularly significant. frontiersin.orgtandfonline.com In other species like goats and chickens, the CYP3A subfamily is the key player. nih.govtandfonline.com The specific site of deuterium labeling in ent-Florfenicol-(Methyl-D3) is the methylsulfonyl group. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect," where metabolic reactions involving the cleavage of this bond are slowed down. portico.org By studying the metabolism of ent-Florfenicol-(Methyl-D3), researchers can determine if the methylsulfonyl group is a primary site of CYP450-mediated oxidation. A slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart would confirm this hypothesis and help to pinpoint specific metabolic "soft spots" on the molecule. portico.org

Hydrolysis and Conjugation Pathways

Hydrolysis is a significant pathway in florfenicol biotransformation, leading to the formation of its main metabolite, florfenicol amine. researchgate.net This reaction involves the cleavage of the amide bond and can be catalyzed by enzymes or occur under acidic conditions. researchgate.netnih.gov While florfenicol is stable under typical aquatic environmental conditions, hydrolysis is more pronounced at elevated temperatures and in acidic or basic solutions. nih.gov

Following Phase I reactions like oxidation and hydrolysis, florfenicol and its metabolites can undergo Phase II conjugation reactions. These processes involve the attachment of endogenous molecules, such as glucuronic acid or sulfate, to the drug or its metabolites, further increasing their water solubility and facilitating their excretion. smolecule.com The use of deuterated tracers like ent-Florfenicol-(Methyl-D3) aids in tracking these conjugated products, as the deuterium label is retained throughout the metabolic process.

Characterization of Metabolites with Reduced Biological Activity

A crucial aspect of metabolic profiling is assessing the biological activity of the resulting metabolites. In the case of florfenicol, its primary metabolites, including florfenicol amine, florfenicol oxamic acid, and florfenicol alcohol, exhibit significantly reduced antimicrobial activity compared to the parent compound. fda.gov The structural modifications that occur during metabolism, such as hydrolysis of the amide group, alter the molecule's ability to bind to the bacterial ribosome, which is its mechanism of action. msdvetmanual.comoup.com The fluorine atom on the florfenicol molecule prevents acetylation by bacterial enzymes, a common resistance mechanism against the related antibiotic chloramphenicol (B1208), but the metabolites lose this advantageous feature or are otherwise structurally incapable of effective antibacterial action. msdvetmanual.comnih.gov

Environmental Fate and Ecotoxicological Research of Florfenicol and Its Analogues

Environmental Occurrence and Distribution Studies

Florfenicol's journey from agricultural use to the broader environment is a complex process involving various environmental compartments.

Due to its extensive use in livestock and aquaculture, florfenicol (B1672845) residues are frequently detected in associated environmental matrices. nih.govijah.in Unabsorbed florfenicol is excreted by treated animals and enters the environment through manure and wastewater. ekb.eg Consequently, florfenicol has been identified in agricultural soils, surface waters, and animal manure. ekb.egfrontiersin.orgmdpi.com The application of manure from treated livestock as fertilizer is a significant pathway for the introduction of florfenicol into agricultural soils. ekb.egmdpi.com From these soils, it can then potentially leach into groundwater or be transported to surface waters via runoff. mdpi.comconfex.com The presence of florfenicol has been documented in various aquatic environments globally. nih.gov

Table 1: Environmental Detection of Florfenicol

Environmental Compartment Detection Status Primary Source
Soil Detected Manure application from treated livestock ekb.egmdpi.com
Surface Water Detected Runoff from agricultural lands and aquaculture effluents nih.govfrontiersin.org
Manure Detected Excretion from treated animals ekb.eg

The persistence of florfenicol in agricultural ecosystems is a key factor in its potential for long-term environmental impact. Studies have shown that florfenicol can persist in soils, with its longevity influenced by soil type and environmental conditions. nih.gov While some antibiotics are quickly neutralized in soil through adsorption, florfenicol has been found to remain biologically active for extended periods in certain soil types. nih.gov This persistence raises concerns about the potential for prolonged selection pressure on soil microbial communities, potentially contributing to the development of antibiotic resistance. mdpi.com The log octanol-water partition coefficient (log Kow) of florfenicol is 0.37, suggesting a low potential for bioaccumulation in organisms. ijah.in

Degradation Pathways in Environmental Matrices

The breakdown of florfenicol in the environment can occur through various biotic and abiotic processes.

Florfenicol is generally considered to be hydrolytically stable under typical environmental pH and temperature conditions. researchgate.net However, it is susceptible to degradation under acidic and alkaline conditions. nih.gov

Photodegradation, the breakdown of compounds by light, is a potential degradation pathway for florfenicol in aquatic environments. nih.gov The direct photolysis half-life of florfenicol under solar irradiation has been reported to be approximately 187.29 hours. nih.gov The presence of dissolved organic matter and nitrate (B79036) in water can influence the rate of photolysis. ijah.innih.gov Several degradation pathways have been proposed for the photodegradation of florfenicol, including photoinduced hydrolysis, oxidation, dechlorination, and cleavage of the side chain. nih.gov

Table 2: Photodegradation Half-life of Florfenicol

Light Source Half-life (hours)
Solar Irradiation 187.29 nih.gov

Microbial degradation plays a significant role in the breakdown of florfenicol in the environment. ucp.ptucp.pt Various bacterial strains have been identified that are capable of degrading florfenicol. ucp.ptucp.pt The primary biodegradation pathways for florfenicol include amide hydrolysis, dechlorination, dehydration, defluorination, and sulfone reduction. researchgate.net One of the major metabolites formed through microbial action is florfenicol amine. researchgate.netnih.gov The potential for bioremediation, using microorganisms to clean up contaminated environments, is an area of active research. ucp.pt Studies have shown that certain bacteria can effectively remove a significant percentage of florfenicol from contaminated water. ucp.pt

The extent to which florfenicol binds to soil and sediment particles, a process known as sorption, influences its mobility and bioavailability in the environment. confex.comnih.gov Generally, florfenicol exhibits relatively low to moderate sorption to soils, meaning it has the potential to be mobile. confex.comnih.gov However, the presence of organic matter, such as that from manure, can significantly impact its sorption behavior. mdpi.comnih.gov Manure-derived dissolved organic matter can, in some cases, facilitate the transport of florfenicol through the soil profile, potentially increasing the risk of groundwater contamination. mdpi.comconfex.com Conversely, solid manure can increase the sorption capacity of soils for florfenicol. confex.com The interaction between florfenicol and soil particles is complex and depends on the specific characteristics of the soil and the form of organic matter present. mdpi.comnih.gov

Ecological Impact Assessments: A Need for Specific Data

Detailed ecological impact assessments, including the modeling of Predicted Environmental Concentrations (PECs), the derivation of Predicted No-Effect Concentrations (PNECs), and the subsequent evaluation of Environmental Risk Quotients (RQs), are crucial for understanding the potential environmental risk of any chemical substance. However, specific studies to determine these parameters for ent-Florfenicol-(Methyl-D3) have not been identified.

Predicted Environmental Concentrations (PECs) Modeling

The modeling of PECs relies on data related to the usage, disposal, and environmental degradation rates of a compound. nih.gov For florfenicol, such models have been developed to estimate its concentration in various environmental compartments like soil and water. veterinarypharmacon.comsemanticscholar.org However, without specific information on the production volumes, usage patterns, and degradation kinetics of ent-Florfenicol-(Methyl-D3), it is not feasible to develop accurate PEC models for this specific compound.

Predicted No-Effect Concentrations (PNECs) for Aquatic and Terrestrial Organisms

PNECs are derived from ecotoxicity data on a range of organisms representing different trophic levels. chemsafetypro.com For florfenicol, PNECs have been established for various aquatic and terrestrial species. veterinarypharmacon.comfda.gov These values are based on extensive testing of the parent compound. To establish PNECs for ent-Florfenicol-(Methyl-D3), new ecotoxicological studies on its effects on relevant organisms would be required.

Environmental Risk Quotient (RQ) Evaluation

The Environmental Risk Quotient (RQ) is a ratio of the PEC to the PNEC and is a key metric in risk assessment. chemsafetypro.com An RQ value greater than one suggests a potential for adverse environmental effects. veterinarypharmacon.com Given the absence of both PEC and PNEC data for ent-Florfenicol-(Methyl-D3), an evaluation of its environmental risk quotient cannot be performed.

Emergence and Dissemination of Antimicrobial Resistance in Environmental Contexts: An Unexplored Area for the Labeled Compound

The widespread use of antibiotics like florfenicol is known to contribute to the selection and spread of antibiotic resistance genes (ARGs) in the environment. nih.govresearchgate.net However, the specific role of ent-Florfenicol-(Methyl-D3) in this process remains uninvestigated.

Correlation between Florfenicol Presence and Antibiotic Resistance Genes (ARGs)

Numerous studies have established a strong correlation between the presence of florfenicol in the environment and the increased abundance of specific ARGs, such as floR and optrA. mdpi.comresearchgate.netmdpi.com These genes confer resistance to florfenicol and can be found in a variety of bacteria. nih.gov Research has shown that florfenicol can promote the proliferation of these resistance genes in aquatic and terrestrial ecosystems. nih.govnih.gov There is no available research to indicate whether ent-Florfenicol-(Methyl-D3) would have a similar selective pressure on microbial communities.

Horizontal Gene Transfer Mechanisms in Environmental Microbiomes

Horizontal gene transfer (HGT) is a primary mechanism for the rapid dissemination of ARGs among bacteria in the environment. frontiersin.org Mobile genetic elements like plasmids and transposons play a crucial role in this process. nih.gov Studies have indicated that florfenicol can induce the horizontal transfer of resistance genes. nih.gov The potential for ent-Florfenicol-(Methyl-D3) to influence these HGT mechanisms is currently unknown.

Long-Term and Multi-Generational Ecological Effects of Low-Level Exposure

The ecological impact of pharmaceutical compounds in the environment is a growing area of scientific inquiry. While specific long-term and multi-generational studies on ent-Florfenicol-(Methyl-D3) are not available in current literature, extensive research on its parent compound, florfenicol, provides critical insights into the potential long-term ecological effects associated with this class of antibiotics. As an isotopically labeled analogue, ent-Florfenicol-(Methyl-D3) shares the same fundamental chemical structure and properties as florfenicol, making the data on florfenicol essential for assessing its potential environmental fate. The following sections detail the observed long-term effects of florfenicol following low-level environmental exposure.

Long-Term Effects on Microbial Communities

Persistent, low-level exposure to florfenicol in aquatic and terrestrial ecosystems can induce significant and lasting shifts in the structure and function of native microbial communities. ijah.innih.gov As a broad-spectrum antibiotic, florfenicol's presence acts as a strong selective pressure, altering microbial biodiversity and composition. nih.govnih.gov

Similarly, in soil ecosystems, florfenicol exposure can lead to a dose-dependent decrease in microbial species richness and diversity. researchgate.net Long-term exposure has been linked to a decline in the abundance of key bacterial phyla such as Actinobacteria and Bacteroidetes. researchgate.net These alterations can have cascading effects on crucial ecosystem processes that rely on microbial activity, including nutrient cycling and organic matter decomposition. mdpi.comresearchgate.net

Florfenicol also has lasting effects on the microbiota of aquatic organisms. In channel catfish (Ictalurus punctatus), therapeutic treatment with florfenicol altered the intestinal microbial community, and these changes persisted through the withdrawal period. nih.gov This prolonged alteration highlights the potential for long-term disruption of host-microbiome relationships, which are vital for nutrient metabolism and immune function. nih.gov

Interactive Data Table: Effects of Long-Term Florfenicol Exposure on Microbial Communities

Environment/OrganismFlorfenicol ConcentrationDurationKey FindingsReference(s)
Aquatic Microcosm (Water)0.1, 1, 10, 100 mg/L60 daysHigher concentrations significantly reduced bacterial diversity and richness; effects decreased over time. nih.gov
Aquatic Microcosm (Sediment)100 mg/L60 daysDisturbed bacterial community structure; decreased diversity and richness. nih.gov
Soil0.05, 0.5, 5, 50 mg/kg60 daysMicrobial richness and diversity showed a decreasing trend, particularly at higher concentrations. Abundance of Actinobacteria and Bacteroidetes decreased. researchgate.net
Channel Catfish (Ictalurus punctatus)Therapeutic TreatmentThrough withdrawal periodLasting alterations to the intestinal microbial community structure. nih.gov
Aquatic Microcosm (Water)0.1, 1, 10, 100 mg/L60 daysSuppressed richness and diversity of nirS-type denitrifying bacteria, which recovered slowly over time. nih.govfrontiersin.org
Aquatic Microcosm (Sediment)0.1, 1, 10, 100 mg/L60 daysDecreased diversity of nirS-type denitrification microorganisms, especially at higher concentrations. mdpi.com

Proliferation of Antibiotic Resistance Genes (ARGs)

One of the most significant long-term ecological consequences of environmental antibiotic contamination is the selection and proliferation of antibiotic resistance genes (ARGs). nih.gov Florfenicol exposure creates a selective environment where bacteria harboring resistance genes have a competitive advantage, leading to an increase in the prevalence of these genes within the environmental resistome. ijah.in

Studies have consistently shown that the presence of florfenicol in water and sediment leads to a significant increase in the abundance of specific florfenicol resistance genes, most notably floR. nih.govmdpi.comfrontiersin.org The floR gene is widespread and often located on mobile genetic elements like plasmids, which facilitates its horizontal transfer between different bacterial species and genera. frontiersin.org In aquatic microcosm experiments, even low concentrations of florfenicol (0.1 mg/L) were sufficient to increase floR gene abundance by one to three orders of magnitude. mdpi.com

Furthermore, exposure to florfenicol can also select for genes that confer resistance to other classes of antibiotics, a phenomenon known as cross-resistance. The optrA gene, which confers resistance to both phenicols and oxazolidinones (a class of antibiotics critically important in human medicine), has been shown to increase in abundance following florfenicol exposure. nih.govmdpi.com The enrichment of ARGs in the environment poses a potential risk to public health, as these genes can be transferred from environmental bacteria to clinically relevant pathogens. nih.gov

Interactive Data Table: Impact of Florfenicol Exposure on Antibiotic Resistance Genes

EnvironmentTarget Gene(s)Florfenicol ConcentrationDurationObserved EffectReference(s)
Aquatic Microcosm (Water)floR, optrA0.1, 1, 10, 100 mg/L60 daysIncreased abundance of both genes; floR increased by 1-3 orders of magnitude at 0.1 mg/L. mdpi.com
Aquatic Microcosm (Sediment)floR, optrA10 and 100 mg/L60 daysAbundance of floR and optrA increased by one order of magnitude. nih.gov
Catfish IntestineGeneral ARGsTherapeutic TreatmentEnd of TreatmentRichness of ARGs increased. nih.gov
Swine Manure CompostfloRResidual from treatmentComposting PeriodPresence of florfenicol increased the abundance of floR. researchgate.net

Chronic Toxicity to Aquatic Organisms

Long-term exposure to low levels of florfenicol can have detrimental effects on the life-cycle parameters of non-target aquatic organisms. Studies on the freshwater crustacean Daphnia magna, a key indicator species in aquatic toxicology, reveal that chronic exposure to florfenicol impairs both growth and reproduction. nih.govresearchgate.net

In 21-day bioassays, florfenicol was found to significantly reduce somatic growth and reproductive output. nih.govbohrium.com These toxic effects are notably influenced by environmental factors such as temperature. The toxicity of florfenicol to D. magna was shown to increase at higher temperatures, with effective concentrations (EC) for reproductive impairment being significantly lower at 25°C compared to 20°C. nih.gov This interaction suggests that the ecological risk of florfenicol could be exacerbated in warming aquatic ecosystems. nih.govbohrium.com

**Interactive Data Table: Chronic Toxicity of Florfenicol to *Daphnia magna***

TemperatureEndpointExposure DurationValueReference(s)
20°CSomatic Growth Reduction21 days≥1.6 mg/L nih.govup.pt
20°CReproduction (EC₂₀)21 days6.9 mg/L nih.govbohrium.com
20°CReproduction (EC₅₀)21 days7.6 mg/L nih.govbohrium.com
20°CNegative Population Growth Rate21 days12.6 mg/L nih.govup.pt
25°CReproduction (EC₂₀)21 days1.7 mg/L nih.govbohrium.com
25°CReproduction (EC₅₀)21 days1.9 mg/L nih.govbohrium.com
25°CNegative Population Growth Rate21 days3.1 mg/L nih.govup.pt

Multi-Generational Effects: A Knowledge Gap

Multi-generational and transgenerational effects occur when the consequences of an environmental exposure in one generation are passed down to subsequent, unexposed generations. wikipedia.org This inheritance is often mediated by epigenetic mechanisms, such as DNA methylation or histone modifications, which alter gene expression without changing the underlying DNA sequence. nih.govquora.comnih.gov

Currently, the scientific literature highlights a need for further investigation into the multi-generational and whole-life-cycle impacts of florfenicol. nih.gov While studies on other environmental contaminants have demonstrated that chemical exposures can cause dysbiosis and physiological changes that persist for multiple generations in fish and other organisms, specific research examining such transgenerational epigenetic inheritance for florfenicol is lacking. frontiersin.org The potential for florfenicol to induce heritable changes in organisms represents a critical area for future ecological research. nih.govresearchgate.net

Table of Mentioned Compounds

Mechanistic Studies of Antibacterial Action and Resistance Development

Biochemical and Genetic Basis of Antimicrobial Resistance

The widespread use of florfenicol (B1672845) in veterinary medicine has led to the emergence and dissemination of resistance mechanisms among various bacterial pathogens. nih.gov These mechanisms can be broadly categorized as target site modification, active drug efflux, and enzymatic inactivation, although the latter is less relevant for florfenicol compared to chloramphenicol (B1208).

Alterations in the antibiotic's target site can reduce binding affinity, conferring resistance. For florfenicol, the most well-characterized target site modification is mediated by the cfr (chloramphenicol-florfenicol resistance) gene. nih.govfrontiersin.org The cfr gene does not cause a mutation in the ribosomal RNA sequence itself but encodes an RNA methyltransferase. nih.govnih.gov This enzyme adds a methyl group to adenosine (B11128) A2503 within the 23S rRNA of the 50S ribosomal subunit. nih.gov This methylation alters the conformation of the peptidyl transferase center, which reduces the binding of florfenicol, as well as other antibiotics that bind in this region, such as clindamycin (B1669177) and linezolid. nih.govnih.gov The cfr gene is particularly concerning as it is often located on mobile genetic elements like plasmids, allowing for its horizontal transfer between different bacterial species. nih.gov

A primary mechanism of resistance to florfenicol involves the active transport of the drug out of the bacterial cell via efflux pumps. oup.com These protein systems, located in the bacterial cell membrane, recognize and expel antimicrobial agents, preventing them from reaching their intracellular target at a sufficient concentration. nih.gov Several types of efflux pumps have been implicated in florfenicol resistance.

The FloR protein, encoded by the floR gene, is a specific efflux pump belonging to the major facilitator superfamily (MFS) of transporters. nih.govnih.govresearchgate.net It functions as a drug-proton antiporter, utilizing the proton motive force to actively pump florfenicol and chloramphenicol out of the cell. nih.gov In addition to dedicated pumps like FloR, multidrug resistance (MDR) efflux systems, such as the AcrAB-TolC complex in Escherichia coli, can also contribute to reduced susceptibility to florfenicol. frontiersin.orgmdpi.com Overexpression of these pumps, often due to mutations in their regulatory genes (e.g., marR, acrR), can lead to elevated resistance levels not only to florfenicol but to a broad range of other antimicrobials. mdpi.com

The most prevalent mechanism of florfenicol resistance, particularly in Gram-negative bacteria, is the acquisition of the floR gene. mdpi.com First identified in Photobacterium damselae subsp. piscicida, this gene has since been found in a wide array of animal and human pathogens, including Salmonella enterica, Escherichia coli, and Klebsiella pneumoniae. nih.govnih.gov

The floR gene encodes a 404-amino acid membrane protein that functions as an efficient efflux pump for both florfenicol and chloramphenicol. nih.govnih.gov A significant factor in the widespread dissemination of floR is its association with mobile genetic elements. The gene is frequently located on plasmids, integrons, and transposons, such as the novel transposon TnfloR. frontiersin.orgnih.gov This mobility facilitates horizontal gene transfer among bacteria, contributing to the rapid spread of florfenicol resistance across different species and geographic regions. nih.govcaass.org.cn

Table 2: Key Genes Associated with Florfenicol Resistance
GeneResistance MechanismFunction of Gene ProductCommon Bacterial Hosts
floREfflux Pump. nih.govnih.govEncodes the FloR protein, a specific exporter of florfenicol and chloramphenicol. nih.govmdpi.comE. coli, Salmonella spp., K. pneumoniae, P. damselae. nih.govnih.gov
cfrTarget Site Modification. nih.govEncodes a 23S rRNA methyltransferase that modifies adenosine A2503 in the ribosome. nih.govnih.govStaphylococcus spp., Enterococcus spp.. nih.govfrontiersin.org
fexAEfflux Pump. nih.govEncodes an MFS transporter that exports florfenicol and chloramphenicol. nih.govStaphylococcus spp.. nih.govfrontiersin.org
optrAABC-F Transporter. frontiersin.orgEncodes an ATP-binding cassette (ABC) transporter protein conferring resistance. frontiersin.orgEnterococcus spp.. frontiersin.org

Strategies for Overcoming Antimicrobial Resistance

The emergence of bacterial resistance to florfenicol, a potent bacteriostatic antibiotic, necessitates the exploration of innovative strategies to preserve its clinical efficacy. Research efforts are increasingly focused on two main avenues: the use of combination therapies to achieve synergistic effects and the development of novel delivery systems to enhance the drug's performance.

Combination Therapies and Synergistic Interactions

The principle of combination therapy lies in the simultaneous administration of two or more antimicrobial agents that exhibit synergistic or additive effects. This approach can broaden the spectrum of activity, reduce the likelihood of resistance development, and in some cases, lower the required dosage of individual drugs, thereby minimizing potential toxicity.

Studies have investigated the synergistic potential of florfenicol with other antibiotics against various bacterial pathogens. For instance, the combination of florfenicol and thiamphenicol (B1682257), another amphenicol antibiotic, has been explored. While structurally similar, their combined action can lead to enhanced antibacterial activity against certain strains of bacteria. The rationale behind such combinations is to target different or complementary pathways within the bacterial cell, making it more difficult for the organism to develop resistance.

Interactive Data Table: Examples of Synergistic Interactions with Florfenicol Analogs

Combined Agent Target Pathogen Observed Effect
Thiamphenicol Staphylococcus aureus Synergistic
Doxycycline Escherichia coli Additive to Synergistic

Note: This data is based on studies of florfenicol and is presented to illustrate the concept of synergistic interactions.

Novel Delivery Systems for Enhanced Efficacy

The limitations of conventional drug formulations, such as poor solubility and the need for frequent administration, have spurred the development of novel drug delivery systems. mdpi.com For florfenicol, nanotechnology-based approaches are being investigated to improve its pharmacokinetic and pharmacodynamic properties. mdpi.com These advanced delivery systems aim to increase the drug's bioavailability, target specific sites of infection, and provide sustained release, thereby improving therapeutic outcomes.

Lipid-based nanocarriers, polymeric nanoparticles, and microemulsions are among the promising platforms being explored for florfenicol delivery. mdpi.com These systems can encapsulate the drug, protecting it from degradation and facilitating its transport across biological membranes. For example, nanoparticles can be engineered to release florfenicol in a controlled manner at the infection site, maintaining therapeutic concentrations for an extended period and reducing the frequency of administration.

Q & A

Q. How should ent-Florfenicol-(Methyl-D3) be stored and handled to ensure stability in experimental workflows?

ent-Florfenicol-(Methyl-D3) requires strict storage at 0–6°C to prevent degradation, as indicated by stability studies on similar deuterated standards . Protect from light and moisture by using amber vials and desiccants. For handling, pre-cool solvents and equipment to minimize thermal stress during preparation. Safety protocols recommend consulting safety data sheets (SDS) and using PPE (gloves, lab coats) due to potential toxicity .

Q. What is the role of ent-Florfenicol-(Methyl-D3) as an internal standard in residue analysis?

Deuterated analogs like ent-Florfenicol-(Methyl-D3) are used as isotopic internal standards in LC-MS/MS to correct for matrix effects and ionization variability. The deuterium label shifts the mass-to-charge ratio (m/z), enabling clear distinction from non-labeled Florfenicol during quantification. For example, in milk analysis, adding 12.5 µg/ml of Florfenicol-d3 internal standard improved recovery rates by 85–110% .

Q. What methodological steps are critical for extracting ent-Florfenicol-(Methyl-D3) from biological matrices?

Key steps include:

  • Homogenization : Mix samples with phosphate buffer (pH 7) to stabilize analytes.
  • Extraction : Use ethyl acetate (1.5 mL) for lipid removal and analyte isolation.
  • Centrifugation : Separate phases at 16,100×g for 5 min to collect the organic layer.
  • Reconstitution : Dry extracts under nitrogen and reconstitute in 10% ACN/water for compatibility with UPLC .

Advanced Research Questions

Q. How can researchers optimize quantification methods for ent-Florfenicol-(Methyl-D3) in complex matrices?

  • Standard Curve Design : Prepare 2-fold serial dilutions (e.g., 0.1–50 µg/ml) to validate linearity (R² > 0.99). Include a zero-concentration control to assess background noise .
  • Software Calibration : Use tools like MultiQuant to normalize analyte/internal standard peak areas and adjust for signal drift .
  • Column Selection : A phenyl-based UPLC column (e.g., BEH Phenyl, 1.7 µm) enhances separation efficiency for Florfenicol and its metabolites .

Q. What experimental designs are effective for studying transport mechanisms using deuterated compounds?

  • Membrane Potential Assays : Incorporate uncouplers like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to assess energy-dependent transport. In M. bovis BCG, CCCP reduced L-methionine-(methyl-d3) uptake by 90%, confirming active transport .
  • Competitive Inhibition : Co-incubate with non-deuterated analogs to evaluate substrate specificity.
  • Protein Normalization : Normalize intracellular deuterated compound levels to total protein content (via BCA assay) for accurate comparisons .

Q. How can isotopic labeling resolve contradictions in metabolic pathway studies?

  • Metabolite Tracking : Use ent-Florfenicol-(Methyl-D3) to distinguish parent compounds from metabolites. For example, Florfenicol-d3’s deuterated methyl group remains intact during hydroxylation, enabling precise identification of hydroxylated metabolites in liver microsome assays .
  • Isotope Dilution Mass Spectrometry (IDMS) : Mitigate ion suppression effects in complex tissues (e.g., kidney, liver) by spiking deuterated standards early in extraction .

Methodological Troubleshooting

Q. How to address matrix effects in UPLC-MS/MS analysis of ent-Florfenicol-(Methyl-D3)?

  • Post-Column Infusion : Introduce deuterated standards post-column to identify ion suppression zones.
  • Matrix-Matched Calibration : Prepare standards in analyte-free matrix (e.g., blank milk) to mimic sample conditions .

Q. What steps validate the isotopic purity of ent-Florfenicol-(Methyl-D3) in transport studies?

  • High-Resolution MS : Confirm >98% isotopic enrichment by comparing m/z ratios of labeled vs. unlabeled species.
  • Stability Testing : Incubate standards at room temperature for 24 hours; degradation >5% indicates compromised integrity .

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